[2-(4-Bromo-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester
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Overview
Description
Preparation Methods
The synthesis of [2-(4-Bromo-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester typically involves the reaction of 4-bromo-benzoyl chloride with thiazole derivatives under specific conditions. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using standard techniques like recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
[2-(4-Bromo-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[2-(4-Bromo-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of [2-(4-Bromo-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound is known to interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may inhibit certain enzymes or modulate receptor activity .
Comparison with Similar Compounds
[2-(4-Bromo-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl ester group, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Properties
Molecular Formula |
C14H13BrN2O3S |
---|---|
Molecular Weight |
369.24 g/mol |
IUPAC Name |
ethyl 2-[2-[(4-bromobenzoyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C14H13BrN2O3S/c1-2-20-12(18)7-11-8-21-14(16-11)17-13(19)9-3-5-10(15)6-4-9/h3-6,8H,2,7H2,1H3,(H,16,17,19) |
InChI Key |
JSKRJNIPZBWPRW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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